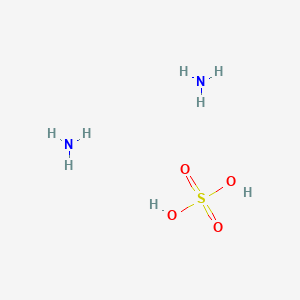
Ammonium sulfate, ACS reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium sulfate, with the chemical formula (NH₄)₂SO₄, is an inorganic salt that appears as a white crystalline solid. It is highly soluble in water and is primarily used as a soil fertilizer due to its nitrogen and sulfur content . This compound has been utilized in various industrial applications since the 19th century .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium sulfate can be synthesized by reacting ammonia with sulfuric acid. The reaction is exothermic and produces ammonium sulfate as follows: [ 2NH₃ + H₂SO₄ \rightarrow (NH₄)₂SO₄ ] This reaction typically occurs at a temperature of around 60°C .
Industrial Production Methods:
By-product from Coke Ovens: Ammonium sulfate is produced as a by-product in the production of coke from coal.
Types of Reactions:
Decomposition: Upon heating above 250°C, ammonium sulfate decomposes into ammonium bisulfate and ammonia. [ (NH₄)₂SO₄ \rightarrow NH₄HSO₄ + NH₃ ]
Common Reagents and Conditions:
Sulfuric Acid: Used in the synthesis of ammonium sulfate.
Ammonia: Reacts with sulfuric acid to form ammonium sulfate.
Major Products Formed:
Ammonium Bisulfate: Formed during the decomposition of ammonium sulfate.
Calcium Carbonate: Formed when gypsum reacts with ammonium carbonate.
Scientific Research Applications
Ammonium sulfate has a wide range of applications in scientific research:
Protein Purification: It is extensively used in the precipitation and fractionation of proteins.
Molecular Biology: Utilized in the isolation and purification of enzymes and antibodies.
Chromatography: Employed in hydrophobic interaction chromatography for protein separation.
Crystallography: Used in the crystallographic analysis of nucleic acids and proteins.
Mechanism of Action
Ammonium sulfate acts by pulling water molecules away from non-polar units of proteins, increasing surface tension and enhancing hydrophobic interactions. This mechanism allows proteins to precipitate from solutions or bind to hydrophobic columns . Additionally, it stabilizes protein structures by preferential solvation .
Comparison with Similar Compounds
Ammonium Nitrate (NH₄NO₃): Another nitrogen-based fertilizer but with higher nitrogen content.
Ammonium Chloride (NH₄Cl): Used in fertilizers and as a flux in metalworking.
Ammonium Phosphate ((NH₄)₃PO₄): Commonly used in fertilizers.
Comparison:
Nitrogen Content: Ammonium sulfate contains 21% nitrogen, which is lower compared to ammonium nitrate but includes sulfur, making it beneficial for sulfur-deficient soils.
Solubility: Ammonium sulfate is highly soluble in water, similar to ammonium nitrate and ammonium chloride.
Ammonium sulfate’s unique combination of nitrogen and sulfur, along with its diverse applications in scientific research, makes it a valuable compound in various fields.
Properties
IUPAC Name |
azane;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNBIHQBYMNNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














